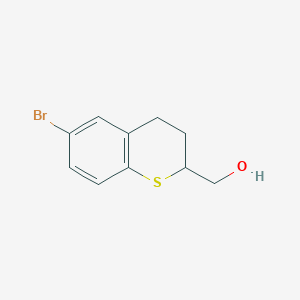

(6-Bromothiochroman-2-YL)methanol

Description

(6-Bromothiochroman-2-YL)methanol is a sulfur-containing heterocyclic compound characterized by a thiochroman (benzothiopyran) backbone, where a bromine atom is substituted at the 6-position and a hydroxymethyl (-CH2OH) group is attached at the 2-position. For example, brominated aromatic systems are often utilized in organic synthesis for cross-coupling reactions or as intermediates in pharmaceuticals .

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

(6-bromo-3,4-dihydro-2H-thiochromen-2-yl)methanol |

InChI |

InChI=1S/C10H11BrOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |

InChI Key |

BDUCUHYUHZEBTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)SC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromothiochroman-2-YL)methanol typically involves the bromination of thiochroman followed by the introduction of a methanol group. One common method is to start with thiochroman, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromothiochroman-2-YL)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: (6-Bromothiochroman-2-YL)carboxylic acid.

Reduction: Thiochroman-2-YL)methanol.

Substitution: (6-Azidothiochroman-2-YL)methanol, (6-Cyanothiochroman-2-YL)methanol.

Scientific Research Applications

(6-Bromothiochroman-2-YL)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (6-Bromothiochroman-2-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the methanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiochroman ring can also engage in unique interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

(6-Bromonaphthalen-2-yl)methanol

Structure : Naphthalene ring with bromine at position 6 and hydroxymethyl at position 2.

Molecular Formula : C11H9BrO; Molecular Weight : 225.10 g/mol .

Synthesis : Prepared via reduction of 6-bromo-2-naphthoic acid using BH3-THF in THF .

Properties : High aromaticity due to the naphthalene core, enhancing stability. Bromine substitution directs electrophilic reactions to the para position.

Applications : Used in materials science and as a precursor for fluorescent dyes .

(6-Bromo-1H-indol-2-yl)methanol

Structure: Indole ring with bromine at position 6 and hydroxymethyl at position 2. Molecular Formula: C9H8BrNO; Molecular Weight: 226.07 g/mol . Synthesis: Reduction of ethyl 1H-indole-2-carboxylate using LiAlH4 in THF . Properties: The indole NH group enables hydrogen bonding, influencing solubility and biological activity. Bromine enhances halogen bonding in molecular recognition. Applications: Key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .

(2-Bromothiophen-3-YL)methanol

Structure : Thiophene ring with bromine at position 2 and hydroxymethyl at position 3.

Molecular Formula : C5H5BrOS; Molecular Weight : 193.07 g/mol .

Properties : Sulfur atom increases electron density, making the ring reactive toward electrophiles. Bromine substitution facilitates Suzuki-Miyaura coupling.

Applications : Building block for conductive polymers and agrochemicals .

Fluorinated (Benzo[d]imidazol-2-yl)methanols

Structure: Benzimidazole core with fluorinated substituents and hydroxymethyl groups. Molecular Formula: Varies (e.g., C8H6F3NO for trifluoromethyl derivatives). Synthesis: Multi-step routes involving condensation and fluorination . Properties: Fluorine atoms enhance metabolic stability and lipophilicity, critical for drug design. Applications: Antiviral and anticancer agents due to benzimidazole’s DNA-binding affinity .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic System |

|---|---|---|---|---|

| (6-Bromonaphthalen-2-yl)methanol | C11H9BrO | 225.10 | -Br, -CH2OH | Naphthalene |

| (6-Bromo-1H-indol-2-yl)methanol | C9H8BrNO | 226.07 | -Br, -CH2OH, -NH | Indole |

| (2-Bromothiophen-3-YL)methanol | C5H5BrOS | 193.07 | -Br, -CH2OH | Thiophene |

| (6-Ethoxy-1H-benzimidazol-2-yl)methanol | C10H12N2O2 | 192.21 | -OCH2CH3, -CH2OH | Benzimidazole |

Key Research Findings

- Reactivity Trends : Bromine in naphthalene derivatives enhances electrophilic substitution at the para position, whereas in indoles, it directs reactions to the 5-position due to electron-withdrawing effects .

- Biological Activity: Indole-based methanols show higher bioavailability compared to naphthalene analogs, attributed to hydrogen bonding with biological targets .

- Thermal Stability : Thiophene derivatives exhibit lower thermal stability than benzimidazoles, limiting their use in high-temperature applications .

Biological Activity

(6-Bromothiochroman-2-YL)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H11BrOS

- Molecular Weight : 247.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It might interact with receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and other vital processes.

Biological Activities

Research has shown that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed, with concentrations ranging from 50 µg/mL to 200 µg/mL.

- Results : The compound showed a dose-dependent inhibition, with maximum inhibition observed at 200 µg/mL.

-

Cancer Cell Line Study

- Objective : To assess the cytotoxic effects on HeLa cervical cancer cells.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 100 µM, suggesting potential as an anticancer agent.

Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion | Effective against S. aureus and E. coli |

| Anticancer Activity | MTT assay | Induces apoptosis in HeLa cells |

| Enzyme Inhibition | Kinetic assays | Inhibits specific metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.